(4Z)-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes bromine, chlorine, ethoxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include bromine, chlorobenzyl alcohol, and ethoxybenzene. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures. Substitution reactions often involve the use of catalysts to increase the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE has several scientific research applications, including:
Chemistry: This compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in infected cells .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorobenzyl)oxy]-3,4’-dichloroazobenzene: This compound has similar structural features and is used in the synthesis of liquid crystals.
Benzyl chloroformate: Known for its use in organic synthesis, particularly in the protection of amine groups.
Uniqueness
4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H21BrClN3O5 |
---|---|
Molecular Weight |
570.8 g/mol |
IUPAC Name |
(4Z)-4-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one |
InChI |
InChI=1S/C26H21BrClN3O5/c1-3-35-24-14-17(13-22(27)25(24)36-15-18-6-4-5-7-23(18)28)12-21-16(2)29-30(26(21)32)19-8-10-20(11-9-19)31(33)34/h4-14H,3,15H2,1-2H3/b21-12- |
InChI Key |
FKIJNEOWICRYSM-MTJSOVHGSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C)Br)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C)Br)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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